4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
CAS No.: 343373-70-6
Cat. No.: VC4248389
Molecular Formula: C17H13ClN2S
Molecular Weight: 312.82
* For research use only. Not for human or veterinary use.
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine - 343373-70-6](/images/structure/VC4248389.png)
Specification
CAS No. | 343373-70-6 |
---|---|
Molecular Formula | C17H13ClN2S |
Molecular Weight | 312.82 |
IUPAC Name | 4-chloro-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine |
Standard InChI | InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Standard InChI Key | MSFLKOLJQYSVOF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine (CAS 343373-70-6) is a pyrimidine derivative with a six-membered aromatic ring containing nitrogen atoms at positions 2 and 4. The structure includes a chlorine atom at position 4, a sulfanyl group (-S-) bonded to a 4-methylphenyl group at position 6, and a phenyl substituent at position 2. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and potential applications.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₃ClN₂S | |
Molecular Weight | 312.82 g/mol | |
SMILES Code | CC1=CC=C(SC2=CC(Cl)=NC(C3=CC=CC=C3)=N2)C=C1 | |
CAS Number | 343373-70-6 | |
PubChem CID | Not explicitly listed |
Synthesis and Preparation Methods
The synthesis of pyrimidine sulfanyl derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. For 4-chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine, potential routes include:
Palladium-Catalyzed Coupling
A plausible method involves the coupling of a 4-chloro-2-phenylpyrimidine precursor with a 4-methylphenylsulfanyl group under Suzuki-Miyaura conditions. This approach leverages the reactivity of aryl halides with sulfanyl boronic esters or similar reagents in the presence of palladium catalysts .
Direct Substitution
Alternative routes may involve displacing a leaving group (e.g., bromine) on the pyrimidine ring with a 4-methylphenyl sulfide. For example, a reaction between 4-chloro-6-bromo-2-phenylpyrimidine and 4-methylbenzenethiol in the presence of a base like potassium carbonate could yield the target compound .
Physical and Spectroscopic Properties
Property | Typical Range | Source |
---|---|---|
Melting Point | 150–200°C (estimated) | |
Solubility | Moderate in DMSO, DMF | |
Stability | Sensitive to strong acids/bases |
The compound’s UV-vis absorption spectrum would likely show peaks corresponding to π→π* transitions in the pyrimidine ring and aromatic substituents, though specific data requires experimental validation.
Chemical Reactivity and Functionalization
The chlorine and sulfanyl groups enable further derivatization. Key reactions include:
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions, forming C-N or C-O bonds. For example:
Sulfanyl Group Modifications
The sulfanyl (-S-) group may participate in oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using agents like hydrogen peroxide or mCPBA .
Coordination Chemistry
Pyrimidine nitrogen atoms can act as ligands for transition metals (e.g., palladium, copper), forming complexes with potential catalytic or medicinal applications .
Activity | Example Compound | Mechanism |
---|---|---|
Antitumor | Trifluoromethyl-substituted pyrimidines | Inhibition of kinase pathways |
Anti-inflammatory | 6-(4-Fluorophenyl)pyrimidine-5-carbonitrile | COX-2 inhibition |
This compound’s chlorine and sulfanyl groups may enhance bioavailability or target-specific interactions, warranting further in vitro testing.
Hazard | Precaution | Source |
---|---|---|
Skin Irritation | Use gloves, avoid prolonged contact | |
Eye Irritation | Wear protective eyewear | |
Respiratory Sensitivity | Work in fume hood |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing bioactive molecules, particularly in kinase inhibitor or S1P receptor modulator development .
Materials Science
Pyrimidine derivatives are explored in organic light-emitting diodes (OLEDs) and conductive polymers due to their π-conjugated systems .
Structural Analogues and Comparative Analysis
Compound | Key Difference | Application |
---|---|---|
4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile | Additional nitrile group | Anti-inflammatory agents |
4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine | Sulfonyl methyl substituent | Antitumor research |
Future Research Directions
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Biological Profiling: Screen for kinase inhibition or receptor binding activities.
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Catalytic Applications: Explore coordination with metals for asymmetric catalysis.
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Solid-State Properties: Investigate crystalline packing and hydrogen-bonding networks.
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